

Linagliptin-d4: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Linagliptin-d4	
Cat. No.:	B15142624	Get Quote

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This technical guide provides an in-depth overview of **Linagliptin-d4**, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications in bioanalytical methods.

Chemical and Physical Data

Linagliptin-d4, also known as BI 1356-d4, is a stable isotope-labeled version of Linagliptin.[1] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

Table 1: Physicochemical Properties of Linagliptin-d4



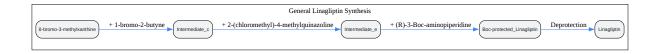
Property	Value	Reference
CAS Number	2140263-92-7	[1][2][3][4][5]
Molecular Formula	C25H24D4N8O2	[4][6][7]
Molecular Weight	476.57 g/mol	[6][7]
Purity	≥98%	[3]
Isotopic Enrichment	>95%	[4]
Appearance	Form and color not consistently reported	[3]
Solubility	Soluble in DMSO (25 mg/mL with heating)	[6]
Storage	Store at -20°C for long-term storage.	[6]

Synthesis Overview

The synthesis of **Linagliptin-d4** follows the general synthetic routes established for Linagliptin, with the introduction of deuterium atoms at the piperidine ring. A common synthetic pathway for Linagliptin involves the reaction of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine. For **Linagliptin-d4**, a deuterated (R)-3-aminopiperidine building block is utilized.

A general, multi-step synthesis of Linagliptin is outlined below. The specific introduction of deuterium would occur during the synthesis of the piperidine moiety.

General Synthetic Workflow for Linagliptin





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Caption: General synthetic scheme for Linagliptin.

Experimental Protocols

Linagliptin-d4 is primarily used as an internal standard in bioanalytical methods, particularly for the quantification of Linagliptin in biological matrices like human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Linagliptin in Human Plasma using LC-MS/MS with Linagliptin-d4 as Internal Standard

This protocol is adapted from a high-throughput method for the quantification of Linagliptin in human plasma.

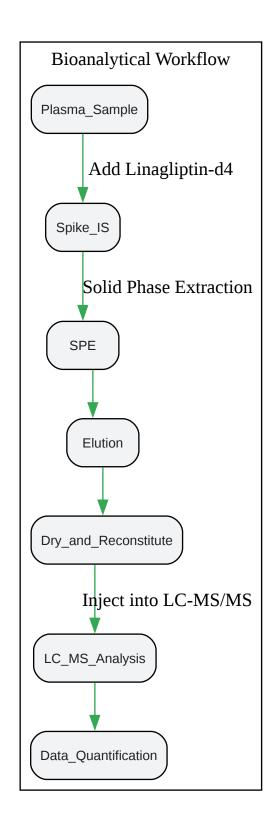
- 3.1.1. Sample Preparation (Solid Phase Extraction SPE)
- To 300 μL of human plasma, add 50 μL of **Linagliptin-d4** internal standard working solution.
- Vortex the mixture.
- Add 0.4 mL of an extraction buffer (e.g., 10% v/v ammonia solution in water).
- Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g.,
 Strata™ X).
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 3.1.2. Chromatographic Conditions
- LC System: Agilent 1100 HPLC System or equivalent.



- Column: Phenyl hexyl, 100 Å, 100 x 4.6 mm, 2.6 μm.
- Mobile Phase: Isocratic elution with 10mM Ammonium formate buffer (pH 6.5) and Methanol (15:85 v/v).[4]
- Flow Rate: 0.6 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 μL.
- 3.1.3. Mass Spectrometric Conditions
- Mass Spectrometer: Triple quadrupole instrument.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Linagliptin: m/z 473.54 → 157.6
 - Linagliptin-d4 (Internal Standard): Specific transition to be determined based on the deuteration pattern, expected to be m/z 477.5 → corresponding fragment.
- Ion Spray Voltage: 5500 V.
- Drying Gas Temperature: 500°C.

Experimental Workflow





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Caption: Workflow for sample preparation and analysis.



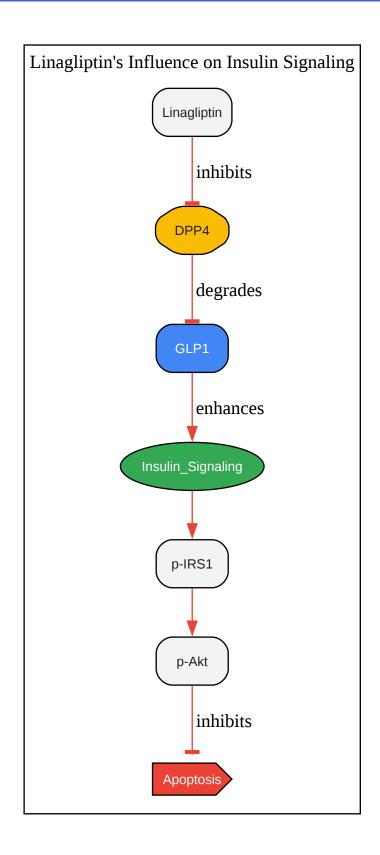
Signaling Pathways of Linagliptin

Linagliptin, as a DPP-4 inhibitor, exerts its primary effect by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to a cascade of downstream signaling events that are beneficial for glycemic control and may have other pleiotropic effects.

Linagliptin's Effect on the Insulin Signaling Pathway

Linagliptin has been shown to enhance insulin signaling in podocytes, potentially offering protective effects in diabetic kidney disease. It improves the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt, which is often inhibited in high-glucose conditions.[2]





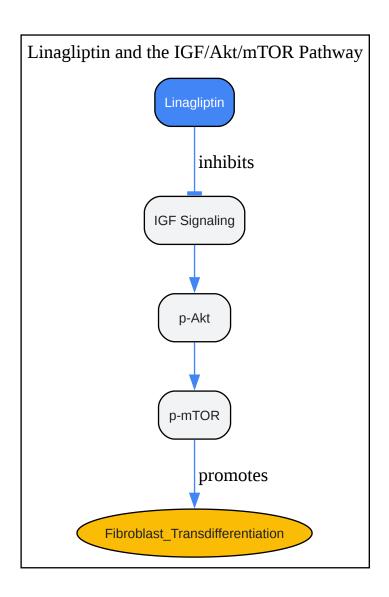
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Caption: Linagliptin enhances IRS1/Akt signaling.



Involvement in the IGF/Akt/mTOR Pathway

In the context of fibrosis, Linagliptin has been demonstrated to inhibit the transdifferentiation of fibroblasts into myofibroblasts by attenuating the IGF/Akt/mTOR signaling pathway.[1]



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Caption: Linagliptin's inhibitory effect on the IGF/Akt/mTOR pathway.

Conclusion

Linagliptin-d4 is an essential tool for the accurate quantification of Linagliptin in preclinical and clinical research. Its well-defined physicochemical properties and established use in robust



bioanalytical methods make it a valuable resource for drug metabolism, pharmacokinetic, and bioequivalence studies. The understanding of Linagliptin's molecular mechanisms, including its influence on key signaling pathways, continues to expand, highlighting its therapeutic potential beyond glycemic control.

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- To cite this document: BenchChem. [Linagliptin-d4: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142624#cas-number-for-linagliptin-d4]

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